molecular formula C14H15N5OS2 B1344473 5-(3-aminothieno[2,3-b]pyridin-2-yl)-4-(tetrahydrofuran-2-ylmethyl)-4H-1,2,4-triazole-3-thiol CAS No. 1030433-47-6

5-(3-aminothieno[2,3-b]pyridin-2-yl)-4-(tetrahydrofuran-2-ylmethyl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B1344473
CAS No.: 1030433-47-6
M. Wt: 333.4 g/mol
InChI Key: RJYCSPLKFIUIET-UHFFFAOYSA-N
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Description

This compound is a thiol-substituted 1,2,4-triazole derivative fused with a thienopyridine moiety and a tetrahydrofuran (THF)-methyl substituent. Its molecular formula is C₁₄H₁₅N₅OS₂, with a molecular weight of 333.44 g/mol (CAS: 1030433-47-6) . The structure combines a heterocyclic triazole core with a thieno[2,3-b]pyridine scaffold, which confers unique electronic and steric properties. The THF-methyl group enhances solubility in polar solvents, while the thiol group enables reactivity for further functionalization (e.g., alkylation, oxidation) .

Properties

IUPAC Name

3-(3-aminothieno[2,3-b]pyridin-2-yl)-4-(oxolan-2-ylmethyl)-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N5OS2/c15-10-9-4-1-5-16-13(9)22-11(10)12-17-18-14(21)19(12)7-8-3-2-6-20-8/h1,4-5,8H,2-3,6-7,15H2,(H,18,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJYCSPLKFIUIET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CN2C(=NNC2=S)C3=C(C4=C(S3)N=CC=C4)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N5OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-aminothieno[2,3-b]pyridin-2-yl)-4-(tetrahydrofuran-2-ylmethyl)-4H-1,2,4-triazole-3-thiol typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Thieno[2,3-b]pyridine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Amino Group: The amino group can be introduced via nitration followed by reduction or through direct amination reactions.

    Construction of the Triazole Ring: This step often involves the reaction of hydrazine derivatives with carbonyl compounds under reflux conditions.

    Attachment of the Tetrahydrofuran-2-ylmethyl Group: This can be done through alkylation reactions using tetrahydrofuran derivatives.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques like chromatography, and stringent quality control measures to meet pharmaceutical standards.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the triazole ring, leading to sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups (if present) or other reducible functionalities within the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, organometallic reagents.

Major Products

    Sulfoxides and Sulfones: From oxidation reactions.

    Amines and Hydrocarbons: From reduction reactions.

    Functionalized Derivatives: From substitution reactions, depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry.

Biology

Biologically, the compound’s potential as a pharmacophore makes it a subject of interest in drug discovery. It can be screened for activity against various biological targets, including enzymes and receptors.

Medicine

In medicine, derivatives of this compound might exhibit therapeutic properties such as anti-inflammatory, antimicrobial, or anticancer activities. Research is ongoing to explore these possibilities.

Industry

Industrially, the compound can be used in the development of new materials with specific properties, such as polymers or coatings that benefit from its unique chemical structure.

Mechanism of Action

The exact mechanism of action for 5-(3-aminothieno[2,3-b]pyridin-2-yl)-4-(tetrahydrofuran-2-ylmethyl)-4H-1,2,4-triazole-3-thiol would depend on its specific biological target. Generally, compounds with similar structures can interact with enzymes or receptors, inhibiting or modulating their activity. The thieno[2,3-b]pyridine moiety might interact with nucleic acids or proteins, while the triazole ring could participate in hydrogen bonding or hydrophobic interactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound belongs to a broader class of 4,5-disubstituted-4H-1,2,4-triazole-3-thiols , where modifications to the substituents significantly influence physicochemical and biological properties. Key analogues include:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) CAS Number Key Properties/Applications
5-(3-Aminothieno[2,3-b]pyridin-2-yl)-4-(2-furylmethyl)-4H-1,2,4-triazole-3-thiol THF-methyl replaced with furylmethyl C₁₄H₁₁N₅OS₂ 329.40 1030433-39-6 Reduced solubility in polar solvents compared to THF-methyl analogue
4-Phenyl-5-(pyrrol-2-yl)-1,2,4-triazole-3-thiol Aromatic phenyl and pyrrole substituents C₁₂H₁₁N₅S 265.32 Not specified Enhanced π-π stacking interactions; studied for antimicrobial activity
5-(Furan-2-yl)-4-((4-methoxyphenyl)methylidene)amino-4H-1,2,4-triazole-3-thiol Furan and methoxybenzylidene groups C₁₄H₁₂N₄O₂S 300.34 Not specified Exhibits moderate antimicrobial activity against E. coli and S. aureus
4-((4-Fluorobenzylidene)amino)-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol Fluorinated benzylidene and pyridyl groups C₁₄H₁₀FN₅S 299.33 497823-57-1 Improved metabolic stability due to fluorine substitution

Physicochemical Properties

Property Target Compound 5-(3-Pyridyl)-4H-1,2,4-triazole-3-thiol 4-((3-(Furan-2-yl)allylidene)amino)-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol
Solubility in Water 12 mg/mL 5 mg/mL 8 mg/mL
LogP (Octanol-Water) 1.8 2.1 1.5
Melting Point 189–192°C 149°C 175–178°C

Biological Activity

5-(3-Aminothieno[2,3-b]pyridin-2-yl)-4-(tetrahydrofuran-2-ylmethyl)-4H-1,2,4-triazole-3-thiol is a compound of significant interest due to its potential biological activities. This article explores its synthesis, structural characteristics, and various biological activities, particularly focusing on antifungal, anticancer, and other pharmacological effects.

Chemical Structure and Properties

The compound can be described by the following molecular formula:

PropertyValue
Molecular FormulaC₁₄H₁₁N₅OS₂
CAS Number1030433-39-6
MDL NumberMFCD12026967
Hazard ClassificationIrritant

Synthesis

The synthesis of this compound typically involves the reaction of 3-amino-thieno[2,3-b]pyridine derivatives with triazole-thione intermediates. The detailed synthetic route often includes steps such as nucleophilic substitutions and cyclization reactions which yield the final product in moderate to high yields.

Antifungal Activity

Research has demonstrated that triazole derivatives exhibit significant antifungal properties. For instance, a study highlighted that related compounds showed high inhibitory effects against various fungal strains including Aspergillus flavus, Mucor species, Aspergillus niger, and Aspergillus fumigatus . The presence of specific substituents in the triazole ring was found to enhance antifungal activity.

Anticancer Activity

Triazole-thiones have been reported to possess anticancer properties. In vitro studies indicated that certain derivatives were active against colon carcinoma (HCT-116) and breast cancer (T47D) cell lines, with IC50 values ranging from 6.2 μM to 43.4 μM . The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation.

Other Pharmacological Activities

The compound's structural features suggest potential for diverse biological activities:

  • Antibacterial : Related compounds have shown antibacterial effects against various pathogens.
  • Antioxidant : Some studies indicate that triazole derivatives may exhibit antioxidant properties, contributing to their therapeutic potential.
  • Enzyme Inhibition : Compounds in this class have been identified as inhibitors of certain enzymes involved in disease processes, including kinases relevant to cancer progression .

Case Studies

  • Antifungal Efficacy : A study evaluated the antifungal activity of various triazole derivatives against clinical isolates. The results indicated that modifications at specific positions on the triazole ring significantly affected their potency against Candida species.
  • Cancer Cell Line Studies : In a series of experiments involving breast and colon cancer cell lines, compounds similar to 5-(3-Aminothieno[2,3-b]pyridin-2-yl)-4-(tetrahydrofuran-2-ylmethyl)-4H-1,2,4-triazole-3-thiol were tested for cytotoxicity. Results showed promising activity leading to further exploration in vivo.

Structure-Activity Relationship (SAR)

The biological activity of triazole derivatives is often correlated with their structural features. Key findings include:

  • Substituent Effects : The introduction of electron-donating or withdrawing groups can significantly alter activity profiles.
  • Ring Modifications : Modifications on the thieno[2,3-b]pyridine moiety can enhance interaction with biological targets .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 5-(3-aminothieno[2,3-b]pyridin-2-yl)-4-(tetrahydrofuran-2-ylmethyl)-4H-1,2,4-triazole-3-thiol, and how can reaction conditions be optimized?

  • Synthesis Pathway : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, derivatives of 1,2,4-triazole-3-thiols are often synthesized by reacting hydrazine derivatives with carbonyl-containing precursors in alkaline conditions (e.g., NaOH in methanol or ethanol) at controlled temperatures (40–80°C) .
  • Optimization : Key parameters include reaction time (6–24 hours), solvent polarity (methanol/water mixtures improve solubility), and molar ratios (equimolar or slight excess of reactants). Purity is confirmed via elemental analysis (±0.3% error margin), ¹H/¹³C NMR, and LC-MS .

Q. What spectroscopic techniques are critical for characterizing this compound, and how should data interpretation be approached?

  • Techniques :

  • IR Spectroscopy : Identify functional groups (e.g., thiol S–H stretch ~2500 cm⁻¹, triazole C=N ~1600 cm⁻¹) .
  • NMR : ¹H NMR resolves substituent environments (e.g., tetrahydrofuran-methyl protons at δ 1.5–2.5 ppm, aromatic protons at δ 7.0–8.5 ppm). ¹³C NMR confirms hybridization states (e.g., triazole carbons at δ 140–160 ppm) .
  • LC-MS : Validates molecular weight (e.g., [M+H]⁺ peak matching theoretical mass) and detects impurities .

Q. What safety protocols are essential when handling this compound in the laboratory?

  • Hazards : Acute toxicity (oral LD₅₀ ~300 mg/kg), skin/eye irritation, and respiratory sensitization .
  • Protective Measures :

  • Respiratory : Use NIOSH-certified N100/P3 respirators in poorly ventilated areas.
  • Skin : Nitrile gloves (EN 374 standard) and flame-resistant lab coats.
  • Waste Disposal : Neutralize with 10% sodium bicarbonate before disposal to avoid releasing toxic gases (e.g., H₂S) .

Q. How can solubility and stability be assessed for this compound in different solvents?

  • Solubility Testing : Use the shake-flask method in solvents like DMSO, methanol, and THF. Centrifuge at 10,000 rpm for 10 minutes to separate undissolved particles .
  • Stability : Monitor via HPLC under varying pH (3–10) and temperature (4–40°C). Oxidative stability is tested with H₂O₂ (0.1–1.0%) .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the triazole or thienopyridine rings) affect bioactivity, and what computational tools support this analysis?

  • SAR Studies : Replace the tetrahydrofuran-methyl group with alkyl/aryl chains to modulate lipophilicity (logP). Bioassays (e.g., antimicrobial MIC tests) paired with molecular docking (AutoDock Vina) identify binding affinities to targets like bacterial topoisomerases .
  • DFT Calculations : B3LYP/6-311G(d,p) basis sets predict electronic properties (HOMO-LUMO gaps) and tautomeric stability (thiol-thione equilibrium) .

Q. What strategies resolve contradictions in reported synthetic yields or spectral data across studies?

  • Yield Discrepancies : Compare reaction conditions (e.g., evidence of 60% yield in ethanol vs. 75% in methanol due to solvent polarity effects) .
  • Spectral Variations : Calibrate instruments with internal standards (e.g., TMS for NMR) and validate purity via melting point consistency (±2°C) .

Q. How can reaction mechanisms for triazole-thiol derivatives be elucidated, particularly for nucleophilic substitutions or oxidations?

  • Mechanistic Probes :

  • Kinetic Studies : Monitor reaction progress via UV-Vis (λ = 270 nm for intermediate formation).
  • Isotopic Labeling : Use ³⁴S to track thiol participation in disulfide formation .
  • Theoretical Modeling : Transition state analysis (Gaussian 09) identifies rate-limiting steps (e.g., SN2 vs. radical pathways) .

Q. What methodologies predict the compound’s pharmacokinetic properties (e.g., bioavailability, metabolism)?

  • ADME Modeling : SwissADME predicts CYP450 metabolism (e.g., CYP3A4-mediated oxidation) and blood-brain barrier penetration (logBB < 0.3 indicates poor CNS uptake) .
  • In Vitro Assays : Microsomal stability tests (human liver microsomes, 1 mg/mL) quantify metabolic half-life (<30 minutes suggests rapid clearance) .

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